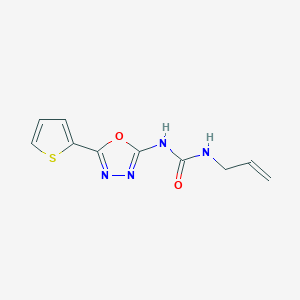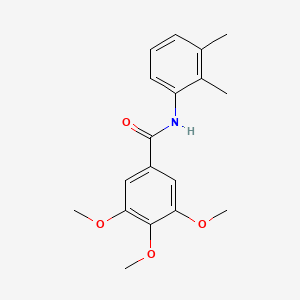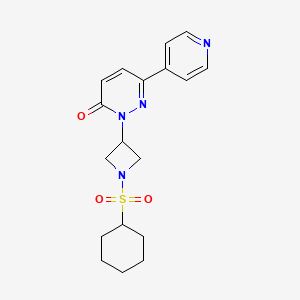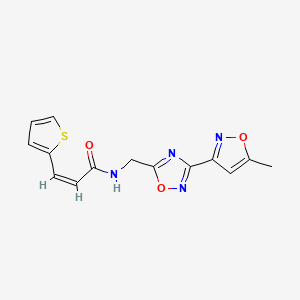
3-(4-Ethoxyphenyl)-N-(2-(1H-indol-3-yl)ethyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Ethoxyphenyl)-N-(2-(1H-indol-3-yl)ethyl)acrylamide, also known as EIAC, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. EIAC belongs to the class of acrylamide derivatives and has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments.
科学的研究の応用
Protein Conformational Changes
Acrylamide derivatives are instrumental in biochemical research for understanding protein structures and dynamics. Specifically, acrylamide acts as an efficient quencher of tryptophanyl fluorescence, enabling the discrimination of the exposure degree of tryptophan residues in proteins. This property is utilized to study protein conformational changes, such as the acid-induced expansion of human serum albumin and inhibitor binding to enzymes. The quenching reaction involves direct physical contact between the quencher and an excited indole ring, which provides insights into the steady-state and dynamic exposure of residues within a protein. This method's value lies in its ability to detect subtle changes in protein conformation and interaction with other molecules, facilitating a deeper understanding of protein function and interaction mechanisms (Eftink & Ghiron, 1976).
Corrosion Inhibition
Recent studies have explored the application of acrylamide derivatives as corrosion inhibitors, particularly for metals like copper in acidic environments. Research involving synthetic acrylamide derivatives has demonstrated their efficacy in preventing copper corrosion in nitric acid solutions. These compounds, characterized using various spectroscopic and electrochemical methods, have shown promise as mixed-type inhibitors, effectively reducing the corrosion rate of copper. This research opens new avenues for developing more efficient and environmentally friendly corrosion inhibitors for industrial applications (Abu-Rayyan et al., 2022).
Enhanced Nonlinear Optical Limiting
Acrylamide derivatives have been identified as key components in the synthesis of materials with enhanced nonlinear optical properties. Studies on thiophene dyes incorporating acrylamide structures have shown significant potential for applications in optoelectronic devices, particularly for protecting human eyes and optical sensors. These materials exhibit strong nonlinear absorption and optical limiting behavior under laser excitation, attributed to two-photon absorption processes. Such properties are crucial for developing advanced photonic devices capable of managing intense light sources, contributing to safer and more effective optical communication technologies (Anandan et al., 2018).
Drug Delivery Systems
The application of acrylamide derivatives extends into the biomedical field, particularly in designing drug delivery systems. Research on poly (hydroxy ethyl methyl acrylamide-co-acrylic acid) microspheres, crosslinked with N,N′-Methylenebisacrylamide, has highlighted their potential as pH-sensitive carriers for controlled drug release. These microspheres exhibit desirable characteristics, such as improved solubility and thermal responsiveness, making them suitable for targeted drug delivery applications. The ability to fine-tune their properties through chemical modification underscores the versatility of acrylamide derivatives in creating more effective and responsive drug delivery vehicles (Swamy et al., 2013).
特性
IUPAC Name |
(E)-3-(4-ethoxyphenyl)-N-[2-(1H-indol-3-yl)ethyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O2/c1-2-25-18-10-7-16(8-11-18)9-12-21(24)22-14-13-17-15-23-20-6-4-3-5-19(17)20/h3-12,15,23H,2,13-14H2,1H3,(H,22,24)/b12-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLRZDTXWIAIDEC-FMIVXFBMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=CC(=O)NCCC2=CNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=C/C(=O)NCCC2=CNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[4-(trifluoromethoxy)phenyl]-1H-pyrrole](/img/structure/B2940149.png)


![2-[(2-Nitro-4-{[4-(2-pyrimidinyl)piperazino]methyl}phenyl)sulfanyl]-1,3-benzothiazole](/img/structure/B2940154.png)

![N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2940158.png)
![2-Methylpropyl 1,3,7-trimethyl-2,4-dioxo-5-(pyridin-4-yl)-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2940161.png)

![1,5-Dimethylspiro[1,2,4,5-tetrahydro-2-benzazepine-3,1'-cyclohexane];hydrochloride](/img/structure/B2940165.png)
![5-ethyl-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)thiophene-2-sulfonamide](/img/structure/B2940168.png)
![N-(2-fluorophenyl)-1-(4-fluorophenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide](/img/structure/B2940169.png)

